molecular formula C14H15NO B7780610 1-Phenyl-3-(pyridin-4-yl)propan-1-ol

1-Phenyl-3-(pyridin-4-yl)propan-1-ol

Cat. No.: B7780610
M. Wt: 213.27 g/mol
InChI Key: XGBCDHNPEDEGIE-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyridin-4-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It consists of a phenyl group and a pyridin-4-yl group attached to a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(pyridin-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) to form the corresponding alcohol. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(pyridin-3-yl)propan-1-ol
  • 1-Phenyl-3-(pyridin-2-yl)propan-1-ol
  • 1-Phenyl-3-(pyridin-4-yl)butan-1-ol

Uniqueness

1-Phenyl-3-(pyridin-4-yl)propan-1-ol is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The position of the pyridinyl group (at the 4-position) can lead to different interactions and properties compared to its isomers .

Biological Activity

1-Phenyl-3-(pyridin-4-yl)propan-1-ol, also known as 3-Phenyl-3-(pyridin-4-yl)propan-1-ol, is an organic compound that has garnered attention for its potential biological activities. Its structure, which includes a phenyl group and a pyridine moiety attached to a propanol backbone, suggests that it may interact with various biological targets, making it a candidate for therapeutic applications in pharmacology and medicinal chemistry.

The molecular formula of this compound is C16_{16}H17_{17}N1_{1}O1_{1}, with a molecular weight of approximately 213.275 g/mol. The presence of both aromatic and heterocyclic components in its structure enhances its reactivity and biological properties.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors within cells. Preliminary studies indicate that it may inhibit certain pathways involved in cell proliferation and apoptosis, potentially influencing inflammatory responses and neuroprotective effects.

Pharmacological Effects

Research has shown that derivatives of this compound exhibit:

  • Anti-inflammatory properties : It may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective effects : Compounds with similar structures have demonstrated the ability to protect neuronal cells from damage, indicating possible applications in neurodegenerative disorders .

Antiproliferative Activity

In a study evaluating the antiproliferative effects against various human cancer cell lines (e.g., MCF-7 breast cancer cells), compounds similar to this compound showed significant cytotoxicity at low concentrations. For instance, modifications in the substituents at the 4-position influenced the activity, with certain derivatives exhibiting enhanced potency against cancer cells .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with biological targets such as G-protein coupled receptors and enzymes involved in metabolic pathways. These studies suggest that the compound could influence cellular signaling pathways critical for cancer progression.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities associated with variations in their chemical structures. The following table summarizes some related compounds:

Compound NameStructure FeaturesNotable Properties
3-Pyridinopropanol Contains pyridine and propanolPotential neuroprotective effects
4-Pyridinobutanol Longer carbon chain with pyridineIncreased hydrophobicity
2-(5-Ethylpyridin-2-yl)ethanol Ethyl substitution on pyridineDifferent biological activity profile
3-(Pyridin-4-ylmethyl)amino-propanol Amino group additionEnhanced interaction with biological targets

This table illustrates the diversity within this chemical class while underscoring the unique characteristics of this compound, particularly its specific structural arrangement that may confer distinct biological activities .

Properties

IUPAC Name

1-phenyl-3-pyridin-4-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14(13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-5,8-11,14,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBCDHNPEDEGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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